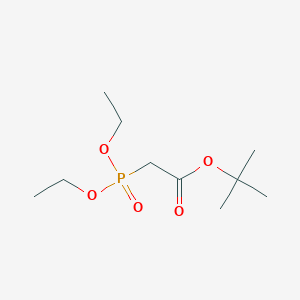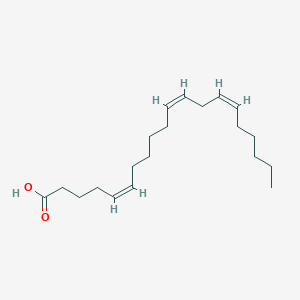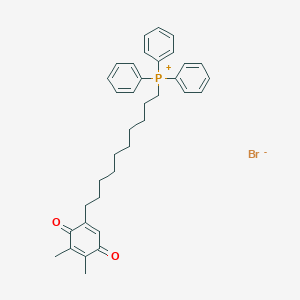
Acide lactobionique
Vue d'ensemble
Description
L'acide lactobionique, également connu sous le nom d'acide 4-O-β-galactopyranosyl-D-gluconique, est un acide sucré formé à partir de l'acide gluconique et du galactose. Il s'agit d'un disaccharide qui peut être produit par l'oxydation du lactose. L'this compound est reconnu pour ses excellentes propriétés hydratantes et son exfoliation douce, ce qui en fait un ingrédient populaire dans l'industrie cosmétique. De plus, il a des applications dans les industries pharmaceutiques et alimentaires en raison de ses propriétés antioxydantes et chélatrices .
Applications De Recherche Scientifique
Lactobionic acid has a wide range of scientific research applications across various fields:
Chemistry: It is used as a chelating agent to bind metal ions and as an antioxidant to prevent oxidation reactions.
Industry: Lactobionic acid is used in the cosmetics industry for its moisturizing and exfoliating properties.
Mécanisme D'action
Target of Action
Lactobionic acid (LBA) is a natural polyhydroxy acid formed from gluconic acid and galactose . It primarily targets bacterial cells such as Staphylococcus aureus , and it also interacts with human skin cells . In the food industry, it is known for its chelating, moisturizing, gelling, and antioxidant properties .
Mode of Action
LBA exerts its antibacterial activity by breaking down the structure of the bacterial cell wall and membrane, thereby releasing the cellular contents and inhibiting protein synthesis, which ultimately leads to cell death . In human skin cells, LBA acts as an antioxidant, scavenging free radicals and protecting the skin from oxidative stress . It also functions as a chelating agent, binding to metal ions responsible for harmful reactions in the skin, thereby preventing environmental damage caused by heavy metals .
Biochemical Pathways
The biochemical method for producing LBA makes it safe for humans to consume as food or medicine . The production of LBA involves the oxidation of lactose to gluconic acid . This process can be carried out by microbial fermentation or biocatalytic approaches such as enzymatic synthesis . The production method, conversion rate, and specific yield of various microorganisms and enzymes employed in the biosynthesis of LBA have been studied .
Pharmacokinetics
It is known that lba is produced mainly by chemical, enzymatic, or microbial synthesis . The method using ethanol precipitation and ion-exchange chromatography has been developed to recover pure LBA from the fermentation broth .
Result of Action
The result of LBA’s action is the inhibition of bacterial growth and the protection of human skin cells from oxidative stress . In bacterial cells, LBA causes damage to the cell wall and membrane, leading to the leakage of cellular contents and inhibition of protein synthesis . In human skin cells, LBA acts as an antioxidant and a chelating agent, providing protection against oxidative stress and environmental damage .
Action Environment
The action of LBA can be influenced by environmental factors such as pH and temperature . For instance, the production of LBA by Pseudomonas taetrolens can be enhanced by controlling the pH of the culture medium and the growth temperature . Furthermore, the use of LBA in foodstuffs to produce new functional products and to evaluate its antimicrobial activity against food-borne pathogens is a relatively new topic that has attracted the interest of the international research community .
Analyse Biochimique
Biochemical Properties
Lactobionic acid exerts chelating, antioxidant, emulsifying, and antimicrobial properties that have been exploited by different industries . It is a polyhydroxy acid formed by the union of two molecules (galactose and gluconic acid) linked by an ether-bond . It is traditionally known in the food industry for its chelating, moisturizing, gelling, and antioxidant properties .
Cellular Effects
Lactobionic acid promotes the shedding of dead skin cells, encouraging cell turnover and revealing fresher skin underneath . It helps to improve skin texture, reduce the appearance of fine lines, and even out skin tone without causing irritation . Lactobionic acid is said to have antioxidant properties that can help protect the skin from damage caused by free radicals .
Molecular Mechanism
Lactobionic acid is an exfoliant under the polyhydroxy acid (PHA for short) umbrella . While chemically similar to AHA, lactobionic acid has a larger molecular structure, which means it doesn’t penetrate the skin as deeply . This results in a gentler exfoliation with less risk of causing irritation, making it a great alternative for sensitive skin .
Temporal Effects in Laboratory Settings
In a study, lactobionic acid was produced by fermentation of Pseudomonas taetrolens . The production titer (178 g/L) and the productivity (4.9 g/L h) of lactobionic acid in this study were highest among the previous studies ever reported using P. taetrolens as a production strain of lactobionic acid .
Dosage Effects in Animal Models
In a study on pigs, the feed supplemented with lactobionic acid promoted better utilization of feed in the digestive tract of pigs, resulting in a higher bioavailability of nutrients and a significant increase of pig live weight gain .
Metabolic Pathways
Five metabolic pathways, including gluconeogenesis, pyruvate metabolism, the tricarboxylic acid cycle (TCA cycle), glycerolipid metabolism, and aspartate metabolism, showed the most functional enrichment among the four biofluids .
Transport and Distribution
As an acid, lactobionic acid can form salts with mineral cations such as calcium, potassium, sodium, and zinc . Calcium lactobionate is a food additive used as a stabilizer . Potassium lactobionate is added to organ preservation solutions such as Viaspan or CoStorSol to provide osmotic support and prevent cell swelling .
Subcellular Localization
Given its properties and uses, it can be inferred that it may be localized in areas where its functions are needed, such as the skin surface for its exfoliating properties , or in organ preservation solutions for its osmotic support .
Méthodes De Préparation
L'acide lactobionique peut être synthétisé par diverses méthodes, notamment l'oxydation chimique, électrochimique et biologique du lactose. La méthode d'oxydation chimique implique généralement l'utilisation de catalyseurs métalliques coûteux, qui peuvent générer des sous-produits indésirables . La production biologique, en revanche, est plus respectueuse de l'environnement et implique l'utilisation d'enzymes spécifiques oxydant le lactose ou la fermentation microbienne. Par exemple, la fermentation de Pseudomonas taetrolens dans des conditions contrôlées de pH et de température peut produire de hauts niveaux d'this compound . Les méthodes de production industrielle impliquent souvent l'utilisation de bioréacteurs et de techniques de traitement en aval telles que la précipitation à l'éthanol et la chromatographie échangeuse d'ions pour récupérer l'this compound pur .
Analyse Des Réactions Chimiques
L'acide lactobionique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs métalliques pour l'oxydation et les agents réducteurs pour les réactions de réduction. Par exemple, l'oxydation du lactose pour produire de l'this compound peut être catalysée par des métaux tels que l'or, le ruthénium et le platine . Les principaux produits formés à partir de ces réactions comprennent l'this compound et ses sels minéraux, tels que le lactobionate de calcium et le lactobionate de potassium .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique dans divers domaines :
Industrie : L'this compound est utilisé dans l'industrie cosmétique pour ses propriétés hydratantes et exfoliantes.
Mécanisme d'action
L'this compound exerce ses effets par divers mécanismes. En tant qu'agent antibactérien, il perturbe la structure des parois cellulaires et des membranes bactériennes, entraînant une fuite du contenu cellulaire et une inhibition de la synthèse des protéines . Cela se traduit finalement par la mort cellulaire. De plus, l'this compound agit comme un agent chélateur, liant les ions métalliques et empêchant les dommages oxydatifs . Ses propriétés hydratantes sont attribuées à sa capacité à attirer et à retenir les molécules d'eau, hydratant ainsi la peau .
Comparaison Avec Des Composés Similaires
L'acide lactobionique est souvent comparé à d'autres acides alpha-hydroxy (AHA) tels que l'acide lactique et l'acide glycolique. Si tous ces composés ont des propriétés exfoliantes, l'this compound est unique en raison de sa taille moléculaire plus importante, ce qui lui permet de pénétrer la peau plus lentement et de réduire l'irritation . De plus, l'this compound a des propriétés hydratantes et antioxydantes supérieures par rapport aux autres AHA . Les composés similaires comprennent l'acide lactique, l'acide glycolique et d'autres acides polyhydroxy (PHA) tels que la gluconolactone .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-AMTLMPIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5001-51-4 (calcium salt[2:1]), 110638-68-1 (calcium salt/solvate), 12569-38-9 (calcium glubionate salt/solvate), 129388-07-4 (levdobutamine salt/solvate), 135326-55-5 (clarithromycin salt/solvate), 305831-47-4 (azithromycin salt/solvate), 33659-28-8 (calcium bromo salt/solvate), 3847-29-8 (erythromycin salt/solvate), 69313-67-3 (potassium salt/solvate), 97635-31-9 (calcium glubionate salt/solvate) | |
| Record name | Lactobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048861 | |
| Record name | Lactobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-82-2, 110638-68-1 | |
| Record name | Lactobionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactobionic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lactobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-β-D-galactopyranosyl-D-gluconic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTOBIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R938S4DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)






![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)





